molecular formula C10H14O B6226234 [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol CAS No. 1263291-41-3

[(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol

Cat. No. B6226234
CAS RN: 1263291-41-3
M. Wt: 150.2
InChI Key:
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Description

“[(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol” is a chemical compound with the molecular formula C10H14O . It has an average mass of 150.218 Da and a monoisotopic mass of 150.104462 Da .


Synthesis Analysis

This compound is used for copper-free click chemistry . It is also known by the synonyms (1α,8α,9β)-Bicyclo[6.1.0]non-4-yne-9-methanol, endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne, and BCN-OH .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [H][C@@]12C@@([H])CCC#CCC1 . This string is a line notation for encoding molecular structures and is widely used by chemical information systems .


Physical And Chemical Properties Analysis

The compound is a powder with a carbon content of 79.96% and a hydrogen content of 9.39% . It is used as a linker in click chemistry reactions . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Methanol in Fixation Techniques

Methanol is utilized in fixation techniques to preserve the structural integrity of biological specimens. The methacarn solution, a methanol-based fixative, enhances the shrinkage temperature of collagen significantly more than ethanol, indicating its superior preservation capabilities for tissues to be embedded in paraffin. Methacarn-fixed sections show little to no shrinkage and compare well with material fixed in Carnoy's or Zenker's fluid, demonstrating methanol's effectiveness in preserving helical proteins in myofibrils and collagen (Puchtler et al., 1970).

Methanol as a Clean-Burning Fuel

Methanol serves as a potential oxygenated fuel for internal combustion engines, highlighting its clean-burning properties with extremely low emissions. The study by Pandey (2022) explores methanol's application as a fuel, showing that up to 95% of diesel can be replaced by methanol through fumigation and blending in conventional compression ignition engines, presenting a viable alternative for reducing emissions and enhancing fuel efficiency (Pandey, 2022).

Methanol in Hydrogen Production

Methanol is explored as a liquid hydrogen carrier, capable of producing high purity hydrogen, essential for fuel cell technologies and the development of a hydrogen economy. The review by García et al. (2021) discusses methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition as main pathways for hydrogen production, highlighting the advancements in catalyst development and reactor technology for efficient hydrogen generation from methanol (García et al., 2021).

Methanol as an Indicator for Transformer Insulation Degradation

Methanol has been identified as a chemical marker for assessing the condition of solid insulation in power transformers. Its detection in transformer oil provides valuable insights into the degradation of cellulosic solid insulation, aiding in the maintenance and longevity of power transformers (Jalbert et al., 2019).

Methanol in Fuel Cell Technology

The direct methanol fuel cell (DMFC) technology benefits from methanol's properties as a liquid fuel, addressing the major limitation of methanol crossover from the anode to the cathode. Research focuses on overcoming this barrier and developing more methanol-impermeable polymer electrolytes, paving the way for methanol's application in alternative energy sources (Heinzel & Barragán, 1999).

Future Directions

The future directions of this compound could involve its further use and exploration in copper-free click chemistry . This could potentially lead to the development of new chemical reactions and synthesis methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium amide", "Acetylene", "Methanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with bromine to form 1,2-dibromocyclohexane.", "Step 2: 1,2-dibromocyclohexane is treated with sodium amide to form 1-bromo-1-cyclohexene.", "Step 3: 1-bromo-1-cyclohexene is reacted with acetylene in the presence of a palladium catalyst to form [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]ene.", "Step 4: [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]ene is then reduced with methanol in the presence of a palladium catalyst to form the desired product, [(1R,8S,9R)-bicyclo[6.1.0]non-4-yn-9-yl]methanol." ] }

CAS RN

1263291-41-3

Molecular Formula

C10H14O

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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